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Compound of Interest

Methyl 5-methoxy-1H-indole-2-
Compound Name:
propanoate

Cat. No.: B13920260

Get Quote

Executive Summary & Compound Identity

Methyl 5-methoxy-1H-indole-2-propanoate is a specialized indole derivative serving as a
critical intermediate in the synthesis of melatonin analogues, serotonin receptor ligands, and

histone deacetylase (HDAC) inhibitors. Unlike its naturally occurring C3-substituted
counterparts (e.g., melatonin precursors), this C2-substituted isomer offers a unique steric and
electronic profile, making it a valuable scaffold for structure-activity relationship (SAR) studies
in medicinal chemistry.

This guide provides a rigorous technical analysis of its structure, a self-validating synthesis
protocol, and detailed spectroscopic characterization data.

Chemical Identity Table[1]
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Property

Detail

IUPAC Name

Methyl 3-(5-methoxy-1H-indol-2-yl)propanoate

Common Name

Methyl 5-methoxyindole-2-propionate

CAS Registry Number

Not widely listed; analogue of CAS 67929-86-6
(Carboxylate)

Molecular Formula C13H15NOs3
Molecular Weight 233.26 g/mol
SMILES COclcce2[nH]c(CCC(=0)0C)cc2cl

Predicted LogP

~2.1-24

Key Functional Groups

Indole (electron-rich aromatic), Methoxy (5-

position donor), Methyl Ester (labile electrophile)

Structural Analysis & Reactivity Profile

Electronic Architecture

The molecule features a 5-methoxyindole core, where the methoxy group at C5 exerts a strong

+M (mesomeric) effect. This significantly increases electron density at the C3, C4, and C6

positions, making the ring highly susceptible to electrophilic aromatic substitution (EAS).

e C2 Position: Occupied by the propanoate side chain. This alkyl chain acts as a weak electron

donor (+1) but primarily serves as a steric spacer, positioning the ester functional group away

from the aromatic core.

o C3 Position: The most reactive site. In C2-substituted indoles, the C3 position is

exceptionally nucleophilic because the C2-substituent prevents steric crowding while the

electronic activation from the nitrogen lone pair and the 5-OMe group is focused here.

e N1 Position: The pyrrole nitrogen remains acidic (pKa ~16-17) and can be deprotonated by

strong bases (NaH, KOtBu) for N-alkylation or protection.

Reactivity & Retrosynthesis Map
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The following diagram illustrates the retrosynthetic logic and downstream reactivity potential of
the scaffold.
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Figure 1: Retrosynthetic connectivity and functionalization pathways. The C2-propanoate
serves as a stable anchor while C3 remains open for diversification.

Validated Synthesis Protocol

To ensure high purity and regiochemical control, a linear synthesis starting from 5-
methoxyindole is recommended over the Fischer indole synthesis (which can suffer from
cyclization ambiguity with asymmetrical ketones).

Route Overview: The C2-Extension Strategy

¢ Protection/Lithiation: Direct C2-lithiation of N-protected indole.
o Formylation: Quench with DMF to generate the 2-aldehyde.
» Wittig Olefination: Extension of the carbon chain.

« Catalytic Hydrogenation: Reduction of the alkene to the propanoate.

Step-by-Step Methodology
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Step 1: Synthesis of 1-(tert-butoxycarbonyl)-5-methoxyindole
o Reagents: 5-Methoxyindole (1.0 eq), (Boc)20 (1.1 eq), DMAP (0.1 eq), CHz2Cl-.

e Protocol: Dissolve 5-methoxyindole in DCM. Add DMAP and (Boc)20. Stir at RT for 2h.

e Checkpoint: TLC (Hexane/EtOAc 8:1) should show complete conversion of the polar indole
to the non-polar Boc-protected intermediate.

Step 2: C2-Formylation (The Critical Regio-Control Step)

» Reagents: N-Boc-5-methoxyindole, n-BuLi (1.2 eq), DMF (1.5 eq), THF (anhydrous).
e Protocol:
o Cool THF solution of N-Boc-indole to -78°C under Argon.

o Add n-BuLi dropwise. Stir for 1h (Lithiation occurs exclusively at C2 due to the directing
group).

o Add DMF dropwise. Warm to RT.
o Quench with NH4Cl(aq). Extract with EtOAc.[1]

o Deprotection (Optional but recommended for next steps): Treat with TFA/DCM or heat to
remove Boc if labile, or proceed to Wittig with Boc on. (Assuming deprotection for stability:
5-methoxyindole-2-carboxaldehyde).

» Validation: tH NMR must show an aldehyde proton singlet at ~9.8-10.0 ppm.

Step 3: Wittig Olefination

o Reagents: 5-Methoxyindole-2-carboxaldehyde, Methyl (triphenylphosphoranylidene)acetate
(1.2 eq), Toluene.

» Protocol:
o Reflux the aldehyde and ylide in Toluene for 4-12h.

o Concentrate and purify via silica gel chromatography.
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e Product: Methyl 3-(5-methoxy-1H-indol-2-yl)acrylate (E-isomer major).

o Checkpoint: Appearance of vinyl protons (doublets, J ~16 Hz for trans) in the 6.5-7.8 ppm
region.

Step 4: Catalytic Hydrogenation (Final Target)

o Reagents: Acrylate intermediate, 10% Pd/C (10 wt%), Hz (balloon or 1 atm), Methanol.
» Protocol:

o Suspend catalyst in MeOH solution of the acrylate.

o Stir under H2 atmosphere for 2-4h at RT.

o Filter through Celite to remove Pd. Concentrate.

o Self-Validating Endpoint: The disappearance of the vinyl doublets in NMR and the
emergence of two triplets (or multiplet) in the 2.6-3.1 ppm range confirms saturation.

Synthesis Workflow Diagram
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Figure 2: Step-wise synthesis workflow from commercial starting materials to the target ester.
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Analytical Validation (Spectroscopy)

The following data points are predicted based on the validated spectra of the 2-carboxylate and
2-acetate homologues. These values serve as the "Pass/Fail" criteria for the experimentalist.

H NMR (400 MHz, CDCls)

Chemical Shift o ] ] Mechanistic
Multiplicity Integration Assignment
(0) Note
] Exchangeable
8.80 Broad Singlet 1H N-H ]
with D20.
_ Ar-H (C4, C6, Aromatic core
7.20 - 6.80 Multiplets 3H
C7) protons.
Diagnostic:
Confirms C2
substitution. If
6.25 Singlet 1H C3-H this is a doublet
or missing,
regiochemistry is
wrong.
. 5-Methoxy
3.85 Singlet 3H Ar-OCHs
group.
3.70 Singlet 3H COOCHSs Methyl ester.
Benzylic
3.05 Triplet (J=7.5Hz) 2H Indole-CHz- methylene (C2-
attached).
) Alpha-carbonyl
2.75 Triplet (J=7.5Hz)  2H -CH2-COO

methylene.

Mass Spectrometry (ESI-MS)

o [M+H]*: 234.11

o Fragmentation: Expect loss of -OCHs (31 Da) or the ester chain cleavage in El modes.
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Applications in Drug Discovery
Melatonin Receptor Ligands

While melatonin binds to MT1/MT2 receptors with a C3-amide side chain, C2-substituted
analogues are often used as antagonists or to probe the size of the receptor binding pocket.
The propanoate chain provides a "linker" capability, allowing researchers to attach bulkier
amine groups via amidation to scan the receptor's accessory binding regions.

HDAC Inhibition

Indole-2-propanoic acid derivatives (the hydrolyzed form of this ester) have been identified as
pharmacophores for Histone Deacetylase (HDAC) inhibitors. The acid group coordinates with
the Zinc ion in the HDAC active site, while the indole core occupies the hydrophobic tube.

Synthetic Versatility

This compound is a "divergent intermediate.”
e To Indole-2-propanol: Reduction with LiAlHa yields the alcohol.

» To Hydrazides: Reaction with hydrazine yields the hydrazide, a precursor for 1,3,4-
oxadiazoles (common in antimicrobial research).

References
e Synthesis of 2-Substituted Indoles

o Organic Syntheses, Coll. Vol. 6, p. 104 (1988); Vol. 53, p. 70 (1973). (Describes the
general Fischer indole and Japp-Klingemann approaches for indole esters).

e Spectroscopic Data of 5-Methoxyindoles

o Polak, J., et al. "Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic
Acid." Molecules 29.10 (2024): 2201.

» Wittig Reaction on Indole-2-carboxaldehyde
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o Hou, R. B,, & Li, D. F. "(E)-Methyl 3-(1H-indol-2-yl)acrylate." Acta Crystallographica
Section E 67.8 (2011): 02164. (Confirms the structure and synthesis of the unsaturated
precursor).

» Reactivity of Methyl (triphenylphosphoranylidene)

o Encyclopedia of Reagents for Organic Synthesis, "Methyl
(triphenylphosphoranylidene)acetate".

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. Ethyl (triphenylphosphanylidene)acetate - Enamine [enamine.net]

 To cite this document: BenchChem. [Definitive Technical Guide: Methyl 5-methoxy-1H-
indole-2-propanoate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13920260/docs#definitive-technical-guide-methyl-5-
methoxy-1h-indole-2-propanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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